molecular formula C16H16N6 B6458975 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549021-78-3

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6458975
CAS No.: 2549021-78-3
M. Wt: 292.34 g/mol
InChI Key: FFRLATOVGWAQFS-UHFFFAOYSA-N
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Description

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a pyrimidine ring

Biochemical Analysis

Biochemical Properties

The compound is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . This suggests that 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline may interact with these receptors, influencing biochemical reactions within the cell.

Cellular Effects

While specific cellular effects of this compound are not well-documented, its interaction with α2-adrenergic and 5-HT1A receptors suggests it could influence various cellular processes. For instance, α2-adrenergic receptors are involved in the regulation of neurotransmitter release, while 5-HT1A receptors play a role in mood regulation .

Molecular Mechanism

The molecular mechanism of this compound likely involves binding to its target receptors, α2-adrenergic and 5-HT1A. Upon binding, it may inhibit or activate these receptors, leading to changes in downstream signaling pathways and potentially influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in a solvent like acetonitrile, under reflux conditions.

    Introduction of the Pyrimidine Ring: Finally, the piperazine-substituted quinoxaline is reacted with a pyrimidine derivative, often under basic conditions, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the quinoxaline or pyrimidine rings.

    Reduction: Reduced forms of the quinoxaline or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyrimidine rings.

Scientific Research Applications

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
  • 2-[4-(phenylpiperazin-1-yl)pyrimidine]
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine and pyrimidine ring makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-2-4-14-13(3-1)18-11-16(20-14)22-9-7-21(8-10-22)15-5-6-17-12-19-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLATOVGWAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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